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Compound of Interest

Compound Name: Triethylammonium bicarbonate

Cat. No.: B091458

Welcome to the technical support center for improving protein digestion efficiency in the
presence of Triethylammonium Bicarbonate (TEAB). This resource provides researchers,
scientists, and drug development professionals with troubleshooting guides and frequently
asked questions (FAQs) to address common issues encountered during experimental
workflows.

Frequently Asked Questions (FAQs)

Q1: Why is Triethylammonium Bicarbonate (TEAB) used as a buffer for protein digestion?

Al: TEAB is a volatile buffer, which makes it compatible with mass spectrometry (MS) as it can
be easily removed by lyophilization.[1] Its primary advantage is its lack of primary amines,
which makes it the buffer of choice for experiments involving amine-reactive isobaric tagging
reagents like iTRAQ (isobaric tags for relative and absolute quantitation) and TMT (tandem
mass tags) for protein quantification.[1][2][3]

Q2: What is the optimal pH and concentration for TEAB in trypsin digestion?

A2: Aqueous solutions of TEAB typically have a pH of around 8.0 to 8.5, which is within the
optimal range for trypsin activity.[1][4] While concentrations can vary, a range of 25-100 mM is
commonly used.[2] However, to minimize artificial deamidation, lower concentrations of 25-50
mM are recommended.[2]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b091458?utm_src=pdf-interest
https://www.benchchem.com/product/b091458?utm_src=pdf-body
https://www.benchchem.com/product/b091458?utm_src=pdf-body
https://sites.psu.edu/msproteomics/2014/01/22/ammonium-bicarbonate-or-triethylammonium-bicarbonate/
https://sites.psu.edu/msproteomics/2014/01/22/ammonium-bicarbonate-or-triethylammonium-bicarbonate/
https://dr.ntu.edu.sg/server/api/core/bitstreams/1755c9a2-2f96-4db8-afae-13058b20b569/content
https://sites.psu.edu/msproteomics/tag/in-gel-digestion/
https://sites.psu.edu/msproteomics/2014/01/22/ammonium-bicarbonate-or-triethylammonium-bicarbonate/
https://pubs.acs.org/doi/10.1021/jasms.4c00389?goto=supporting-info
https://dr.ntu.edu.sg/server/api/core/bitstreams/1755c9a2-2f96-4db8-afae-13058b20b569/content
https://dr.ntu.edu.sg/server/api/core/bitstreams/1755c9a2-2f96-4db8-afae-13058b20b569/content
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Q3: What is artificial deamidation and how does TEAB contribute to it?

A3: Artificial deamidation is a non-enzymatic modification of asparagine (Asn) and glutamine
(GlIn) residues that can occur during sample preparation, leading to the misidentification of
post-translational modifications.[5][6] Studies have shown that TEAB can be a strong catalyst
for Asn deamidation, with a significantly higher rate compared to other common digestion
buffers like ammonium bicarbonate (ABC) and Tris-HCI.[2][6][7] The half-life of Asn
deamidation in 50 mM TEAB at 37°C is approximately 9 hours.[2]

Q4: Are there alternatives to TEAB for protein digestion?
A4: Yes, several alternatives to TEAB can be used depending on the experimental goals.

 Ammonium Bicarbonate (ABC): A widely used, volatile, and less expensive alternative that is
also compatible with MS.[1]

o Tris-HCI: A common buffer that is reported to be a mild catalyst of deamidation.[2]

o HEPES: This buffer has been shown to result in the least amount of artificial deamidation
compared to TEAB, ABC, and Tris-HCI.[4][5]

e Ammonium Acetate (pH 6): This buffer can significantly reduce deamidation but may also
reduce the activity of trypsin, leading to a higher number of missed cleavages.[2][6]

Troubleshooting Guide

Problem 1: Poor protein solubility in TEAB buffer, especially after acetone precipitation.

o Cause: Proteins, particularly after precipitation, can be difficult to resolubilize in TEAB alone.

[8]
e Solution:

o Use of MS-Compatible Surfactants: Incorporate surfactants like RapiGest, Invitrosol, or
PPS Silent Surfactant to improve protein solubilization and digestion efficiency. These
surfactants are designed to be compatible with downstream mass spectrometry analysis.
[91[10]
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o Filter-Aided Sample Preparation (FASP): This method is effective for solubilizing and
digesting proteins, especially from complex samples. In the final steps, the membrane can
be washed with TEAB before adding trypsin.[8][11]

o Avoid Complete Drying: When using a centrifugal evaporator (SpeedVac), avoid drying the
protein pellet completely, as this can make it harder to redissolve.[12]

Problem 2: High levels of artificial deamidation observed in mass spectrometry data.
o Cause: TEAB is known to increase the rate of artificial asparagine deamidation.[2][6]

e Solution:

o Buffer Exchange: If your experimental design allows, consider switching to a buffer that

causes less deamidation, such as HEPES.[4][5]

o Lower Buffer Concentration: Using a lower concentration of TEAB (e.g., 25-50 mM) can

help reduce the rate of deamidation.[2]

o Shorter Incubation Time: Modifying the digestion protocol to use shorter incubation times,
possibly at slightly elevated temperatures, can minimize the extent of deamidation.[4][5]

Problem 3: Incomplete protein digestion (high number of missed cleavages).

o Cause: Several factors can lead to incomplete digestion, including suboptimal reaction
conditions, insufficient enzyme concentration, or the presence of contaminants.[13]

e Solution:

o Ensure Proper Denaturation: Inefficient denaturation will prevent trypsin from accessing
cleavage sites. Use denaturing agents like urea or SDS in the initial steps. If using urea,
ensure the final concentration is below 1M before adding trypsin, as higher concentrations
can inhibit its activity.[14][15]

o Optimize Enzyme-to-Protein Ratio: A typical trypsin-to-protein ratio is 1:50 to 1:100 (w/w).
[15][16] For complex or resistant proteins, a higher enzyme concentration (e.g., 1:20) may

be necessary.[15]
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o Check for Inhibitors: Ensure that detergents and other chemicals that might inhibit trypsin
activity are removed or their concentration is significantly reduced before digestion.[9]

o Incubation Time and Temperature: An overnight incubation at 37°C is standard.[3][17]
Ensure the temperature is maintained consistently.

Problem 4: Viscous sample or residue after evaporating TEAB.

o Cause: This can be due to a very high initial concentration of TEAB or the presence of
contaminants in the sample.[12]

e Solution:

o Verify TEAB Concentration: Ensure you are using the correct concentration of TEAB in
your final digestion volume.

o Sample Clean-up: If you suspect contaminants, consider a clean-up step like precipitation
(e.g., with TCA) or using a 2D clean-up kit before digestion.[12]

o Repeated Lyophilization Cycles: To ensure complete removal of TEAB, perform 2-3 cycles
of resuspending the sample in a volatile solvent (like water or ammonium bicarbonate
solution) and drying it down.[12]

Data Presentation

Table 1: Comparison of Different Digestion Buffers on Artificial Asparagine (Asn) Deamidation.
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Digestion Buffer
(50 mM)

Relative Order of
Asn Deamidation

Half-life of Asn
Deamidation at
37°C

Notes

Ammonium Acetate

Lowest

51.4 £ 6.0 days

May reduce trypsin

(pH 6) activity.[2][6]
~2.2 days (23x shorter A commonly used and
Tris-HCI (pH 8) Low than Ammonium mild catalyst for
Acetate) deamidation.[2][6]
] ~12 hours (104x A very common,
Ammonium ) }
) Medium shorter than volatile buffer for
Bicarbonate (ABC) ) )
Ammonium Acetate) proteomics.[2][6]
Recommended for
, . ~9 hours (137x . '
Triethylammonium ) iTRAQ/TMT labeling
Highest shorter than

Bicarbonate (TEAB)

Ammonium Acetate)

but induces the most
deamidation.[2][6]

HEPES (100 mM, pH
8.5)

Lower than TEAB

Not specified

Exhibited the least
amount of
deamidation in a

separate study.[4]

Data compiled from references[2][4][6]. The half-life values are approximate and based on a

synthetic peptide containing an -Asn-Gly- sequence.

Experimental Protocols

Protocol 1: Standard In-Solution Digestion with TEAB
This protocol is a general guideline for the in-solution digestion of proteins using TEAB buffer.
» Protein Solubilization and Denaturation:

o Resuspend the protein pellet in a buffer containing a denaturant (e.g., 8 M urea in 100 mM
TEAB).[17][18]
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e Reduction:
o Add dithiothreitol (DTT) to a final concentration of 5-10 mM.
o Incubate at 37°C for 45-60 minutes.[17][19]
o Alkylation:
o Add iodoacetamide (IAA) to a final concentration of 11-20 mM.
o Incubate in the dark at room temperature for 15-30 minutes.[14][17]
e Dilution:
o Dilute the sample with 50 mM TEAB to reduce the urea concentration to less than 1 M.[14]
» Digestion:
o Add sequencing-grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).
o Incubate overnight at 37°C.[17][19]
e Quenching:

o Stop the digestion by adding formic acid to a final concentration of 0.1-1%, bringing the pH
to approximately 3.[17][19]

e Desalting:

o Desalt the resulting peptide mixture using a C18 column or Zip-Tip before LC-MS/MS
analysis.[17]

Visualizations
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Caption: A typical workflow for in-solution protein digestion using TEAB buffer.
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Caption: A troubleshooting decision tree for common protein digestion issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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